4-fluorobenzyl 2-(acetylamino)benzoate
Description
Properties
IUPAC Name |
(4-fluorophenyl)methyl 2-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-11(19)18-15-5-3-2-4-14(15)16(20)21-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABOKEAZEGKKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 2-(acetylamino)benzoate typically involves the esterification of 2-(acetylamino)benzoic acid with 4-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluorobenzyl 2-(acetylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
4-fluorobenzyl 2-(acetylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 2-(acetylamino)benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Fluorine’s electronegativity may also influence electronic interactions with biological targets. In contrast, nitrophenyl-containing derivatives (e.g., 50415-69-5) introduce strong electron-withdrawing groups, which could affect reactivity in synthetic pathways or degradation profiles.
Positional Isomerism: The ortho-position of the acetylamino group in the target compound contrasts with the para-position in Inosiplex (36703-88-5). This difference may alter hydrogen-bonding capacity and steric hindrance, impacting interactions with enzymes or receptors.
Q & A
What are the common synthetic routes for 4-fluorobenzyl 2-(acetylamino)benzoate, and what reaction conditions are critical for achieving high yield?
Answer:
While direct synthesis data for this compound is limited in the literature, insights can be drawn from structurally analogous benzamide and benzoate derivatives. Key steps typically involve:
- Substitution reactions to introduce the fluorine or acetyl amino groups (e.g., nucleophilic aromatic substitution using fluorinated benzyl halides) .
- Esterification or amidation under controlled conditions (e.g., coupling reagents like DCC/DMAP in anhydrous solvents) .
- Protection/deprotection strategies to prevent side reactions during multi-step syntheses .
Critical Parameters:
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF or THF | Minimizes hydrolysis side reactions |
| Temperature | 0–25°C (for substitution reactions) | Prevents thermal degradation |
| Catalyst | Pyridine or DMAP | Enhances esterification efficiency |
How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
Answer:
Factorial design (DoE) systematically evaluates multiple variables (e.g., temperature, solvent ratio, catalyst loading) to identify interactions and optimize conditions . For example:
- Variables to test : Temperature (X₁), solvent polarity (X₂), reaction time (X₃).
- Levels : Low (-1), medium (0), high (+1).
Example Design Table:
| Run | X₁ (°C) | X₂ (DMF:H₂O) | X₃ (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 20 | 9:1 | 6 | 72 |
| 2 | 40 | 7:3 | 12 | 58 |
Analysis : Response surface methodology (RSM) can model interactions and predict optimal conditions. For instance, higher solvent polarity may reduce yield due to hydrolysis, requiring a balanced solvent ratio .
Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?
Answer:
- HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns and UV detection (λ = 254 nm) .
- NMR Spectroscopy : Confirms structure via <sup>1</sup>H/<sup>13</sup>C signals (e.g., fluorine-induced splitting in aromatic regions) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Typical NMR Data for Analogous Compounds:
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H (ortho-F) | 7.2–7.5 | Doublet | Fluorobenzyl group |
| Acetamido NH | 8.1 | Singlet | 2-(acetylamino) group |
How should researchers address discrepancies in reported biological activity data for this compound across studies?
Answer:
Contradictions often arise from variations in experimental design. Key steps for resolution:
Control Variables : Standardize cell lines, assay protocols (e.g., MTT vs. ATP-based viability assays), and compound purity .
Replicate Studies : Perform triplicate experiments with independent syntheses to confirm reproducibility .
Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Common Confounding Factors:
| Factor | Example Impact on Bioactivity |
|---|---|
| Impurity levels (>5%) | False positives in enzyme inhibition |
| Solvent residue (DMSO) | Cytotoxicity masking true activity |
What are the primary research applications of this compound in medicinal chemistry?
Answer:
While direct studies are limited, structurally related compounds show:
- Enzyme Inhibition : Targeting kinases or proteases via fluorobenzyl interactions with hydrophobic binding pockets .
- Anticancer Activity : Fluorine atoms enhance metabolic stability and membrane permeability in cell-based assays .
- SAR Studies : Modifying the acetyl amino or benzyl groups to optimize potency and selectivity .
Key Research Findings from Analogues:
| Compound Class | Biological Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Fluoro-benzamide | Tyrosine kinase | 0.8 | |
| 2-Acetylamino benzoate | COX-2 | 2.1 |
What methodological strategies are recommended for studying the structure-activity relationship (SAR) of derivatives of this compound?
Answer:
Synthetic Diversification : Introduce substituents at the benzyl (e.g., methyl, nitro) or acetyl amino (e.g., alkylation) positions .
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Biological Assays : Test derivatives against panels of enzymes/cell lines to correlate structural changes with activity .
SAR Workflow Example:
Synthesize 10 derivatives with varied substituents.
Screen for IC₅₀ against a kinase panel.
Use QSAR models to identify critical moieties (e.g., fluorine position enhances potency).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
